Bisphenol B
Overview
Description
Bisphenol B (BPB) is an endocrine disruptor for humans and the environment . It is used as an alternative to bisphenol A in some countries outside the European Union . It has similar, or even slightly greater, endocrine-disrupting properties compared to bisphenol A .
Synthesis Analysis
Biomonitoring is a useful tool to evaluate human exposure to endocrine-disrupting compounds like bisphenols . The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what bisphenols are reaching people’s bodies .Molecular Structure Analysis
Bisphenol B has a molecular weight of 242.31 . The molecular structures of bisphenol-A, its methylene (CH2) and heteroatom (S, O) bridged analogs have been determined by X-ray diffraction at 115 K .Chemical Reactions Analysis
Bisphenols are a large family of chemicals commonly used in the manufacture of numerous consumer products . They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics .Physical And Chemical Properties Analysis
Bisphenol B is a well-known endocrine-disrupting compound that shares structural similarities with estrogen . It is widely used, particularly in the production of food packaging, canned goods, and dental sealants .Scientific Research Applications
Endocrine Disruption and Reproductive Effects
BPB, structurally similar to BPA, is recognized as a potential endocrine-disrupting chemical. Studies have shown that BPB exposure adversely affects sperm count and quality in adolescent male mice, indicating its estrogenic and anti-androgenic nature. For instance, Ikhlas & Ahmad (2020) found that both acute and sub-acute exposures of adolescent male mice to BPB led to marked declines in sperm count and compromised sperm morphology, highlighting its potential reproductive health risks (Ikhlas & Ahmad, 2020).
Comparative Effects of Bisphenols
Research comparing BPB with other bisphenols like BPA, BPF, and BPS has shown similar toxicological effects. A study by Ullah et al. (2018) revealed that exposure to BPB, like other bisphenols, affects testosterone concentration, induces oxidative stress, and alters antioxidant enzyme activities in reproductive tissues of male rats (Ullah et al., 2018).
Impact on Oocyte Meiotic Maturation
BPB's effects extend to female reproductive health as well. Zhang et al. (2020) reported that exposure to BPB compromises meiotic maturation and damages oocyte quality by affecting spindle assembly and chromosome alignment in mouse oocytes (Zhang et al., 2020).
Molecular Mechanisms and Toxicity
The molecular mechanisms behind BPB's action and its toxicity profile have been a subject of interest. Wetherill et al. (2007) delved into the in vitro mechanisms of BPA, which can provide insights into the actions of BPB, given their structural similarities (Wetherill et al., 2007). Additionally, Murata & Kang (2017) discussed how BPA, and by extension BPB, affects various cell signaling pathways, potentially leading to carcinogenesis, reproductive toxicity, and developmental disorders (Murata & Kang, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVITOHKHWFJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022442 | |
Record name | Bisphenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bisphenol B | |
Color/Form |
Crystal or tan granules | |
CAS RN |
77-40-7 | |
Record name | Bisphenol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisphenol B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bisphenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1-methylpropylidene)bisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120.5 °C | |
Record name | Bisphenol B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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